molecular formula C20H30O2 B12665041 5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)- CAS No. 124020-07-1

5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-

Cat. No.: B12665041
CAS No.: 124020-07-1
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-KBRNBYEHSA-N
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Description

5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-: is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds. It is commonly found in marine oils, particularly fish oil, and is known for its significant role in human health. This compound is a precursor to various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity .

Properties

CAS No.

124020-07-1

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6-,10-9-,13-12-,16-15-

InChI Key

JAZBEHYOTPTENJ-KBRNBYEHSA-N

Isomeric SMILES

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The chemical synthesis of 5,8,11,14,17-Eicosapentaenoic acid involves the elongation and desaturation of shorter-chain fatty acids.

    Biotechnological Methods: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.

Industrial Production Methods:

    Fish Oil Extraction: The most common industrial method involves extracting the compound from fish oil.

    Krill Oil Extraction: Another method involves extracting the compound from krill oil.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5,8,11,14,17-Eicosapentaenoic acid exerts its effects primarily through its conversion to eicosanoids, which are signaling molecules involved in various physiological processes. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, immunity, and platelet aggregation .

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